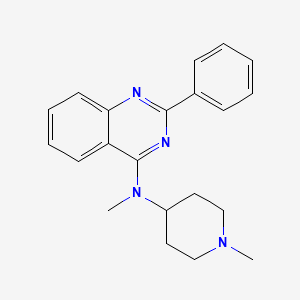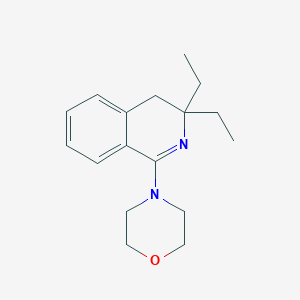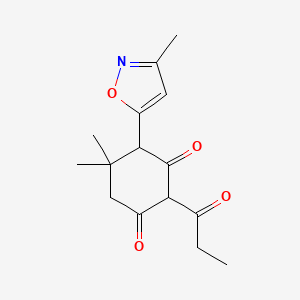
N-methyl-N-(1-methyl-4-piperidinyl)-2-phenyl-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1-methyl-4-piperidinyl)-2-phenyl-4-quinazolinamine is a compound belonging to the quinazoline class, known for a broad spectrum of pharmacological activities. Transition-metal-catalyzed reactions play a crucial role in synthesizing such pharmaceutical ingredients, offering new pathways to complex molecular structures (Tamatam, Kim, & Shin, 2023).
Synthesis Analysis
The synthesis of quinazolines has been significantly advanced through transition-metal-catalyzed and transition-metal-free methods, providing greener and more sustainable pathways. Such methods have streamlined the production of quinazolines with diverse biological and medicinal applications (Tamatam & Shin, 2023).
Molecular Structure Analysis
Quinazolines feature a bicyclic structure comprising a benzene ring fused to a pyrimidine ring, which is central to their chemical and biological functionalities. The versatility in their structure, achieved through functionalization, allows for the creation of compounds with specific optoelectronic properties, highlighting their significance in materials science (Lipunova et al., 2018).
Chemical Reactions and Properties
Quinazolines can undergo various chemical transformations, including cyclizations with alkenyl and alkynyl substituents, to construct polyheterocyclic structures. These reactions underscore the synthetic and pharmacological potential of quinazoline derivatives (Vaskevych, Dekhtyar, & Vovk, 2023).
Aplicaciones Científicas De Investigación
Inhibition of Nitric Oxide Synthase
A novel class of nitric oxide synthase (NOS) inhibitors, including 2-substituted 1,2-dihydro-4-quinazolinamines, demonstrates nanomolar potency and high selectivity for the inducible isoform of the enzyme (i-NOS) over the constitutive isoforms. This has shown efficacy in animal models of inflammatory disease (Tinker et al., 2003).
Vascular Endothelial Growth Factor Receptor-2 Imaging
The compound PAQ, a tyrosine kinase inhibitor with high affinity for the vascular endothelial growth factor receptor 2 (VEGFR-2), essential in tumor angiogenesis, has been evaluated for in vivo imaging of VEGFR-2 expression in tumors using positron emission tomography (PET) (Samén et al., 2009).
Src Kinase Inhibition in Angiogenesis
M475271, an anilinoquinazoline derivative, selectively inhibits Src kinase activity, impacting VEGF-induced angiogenesis. It maintains cell-cell junction stability in human umbilical vein endothelial cells, suggesting potential as a drug for inhibiting tumor growth and metastasis (Ali et al., 2006).
Dopamine and Serotonin Receptor Antagonism
Certain indoles substituted with piperidinyl show potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds, including some noncataleptogenic piperidyl derivatives, exhibit properties similar to the atypical neuroleptic clozapine (Perregaard et al., 1992).
Antihypertensive Activity
Piperidine derivatives with a quinazoline ring have shown potent antihypertensive effects in spontaneously hypertensive rat models. Specific compounds in this series produced significant hypotension, indicating their potential as antihypertensive agents (Takai et al., 1986).
Antimalarial and Antitumor Properties
6-[(Arylamino)methyl]-2,4-quinazolinediamines exhibit potent antimalarial, antibacterial, and antitumor activity. Trimetrexate, a compound in this series, has a broad spectrum of antitumor effects and is undergoing preclinical evaluation (Elslager et al., 1983).
Optoelectronic Material Applications
Quinazolines have been researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials (Lipunova et al., 2018).
Propiedades
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-2-phenylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-24-14-12-17(13-15-24)25(2)21-18-10-6-7-11-19(18)22-20(23-21)16-8-4-3-5-9-16/h3-11,17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWUZUZIVDBESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)
![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)
![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)
![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)



![3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5508242.png)
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5508249.png)
![(4aS*,7aR*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508253.png)

![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)